molecular formula C6H10N2O2 B3327336 3,3-Dimethylpiperazine-2,5-dione CAS No. 33477-74-6

3,3-Dimethylpiperazine-2,5-dione

Cat. No.: B3327336
CAS No.: 33477-74-6
M. Wt: 142.16 g/mol
InChI Key: PPGZRMKMYDZTLF-UHFFFAOYSA-N
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Description

Significance of the Piperazine-2,5-dione Scaffold in Chemical Research

The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a foundational scaffold in chemical and pharmaceutical research. csu.edu.aunih.gov These six-membered rings are the smallest class of cyclic peptides and are recognized as "privileged structures" due to their ability to bind to a wide variety of biological receptors. csu.edu.auresearchgate.net This characteristic makes them a common motif in many biologically active natural products and synthetic molecules. csu.edu.au

DKPs are noted for their conformational rigidity, resistance to enzymatic degradation compared to their linear peptide counterparts, and their capacity to present substituents in well-defined spatial orientations. nih.govnih.gov This combination of features has made the DKP scaffold a highly sought-after framework in drug discovery for developing therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, antiviral, and antifungal properties. nih.govresearchgate.netbenthamdirect.comwikipedia.org Beyond medicinal chemistry, the DKP core is also a versatile template in organic synthesis for creating complex heterocyclic systems and serves as a model for studying peptide structure and interactions. researchgate.netwikipedia.org

Historical Context of Diketopiperazine Research Relevant to 3,3-Dimethylpiperazine-2,5-dione

Research into diketopiperazines dates back to the early 20th century, with initial studies focusing on their nature as byproducts of peptide degradation or synthesis. nih.gov The first crystal structure of the parent piperazine-2,5-dione was reported in 1938, providing fundamental insight into the geometry of the peptide bond. wikipedia.org For many years, DKPs were often considered mere artifacts, but this view shifted as naturally occurring DKPs with significant biological activities were discovered. nih.gov

The synthesis of simple substituted DKPs, such as those derived from common amino acids like alanine (B10760859) to form 3,6-dimethylpiperazine-2,5-dione, has been a long-standing area of investigation. researchgate.net These early synthetic efforts, often involving the cyclization of dipeptides, laid the groundwork for creating more complex and functionally diverse DKP derivatives. nih.govwikipedia.org The study of gem-disubstituted analogs like this compound is a logical extension of this historical work, aimed at understanding how steric hindrance and the absence of a chiral center at a specific position influence the ring's conformation and reactivity.

Structural Characteristics of Piperazine-2,5-dione Analogs

Piperazine-2,5-diones are cyclic dipeptides formed from the condensation of two α-amino acids. nih.gov Their central six-membered ring contains two amide bonds. wikipedia.org While the parent ring is nearly planar, substitution on the alpha-carbons (positions 3 and 6) introduces steric strain that typically forces the ring into a non-planar conformation, most commonly a boat or twisted-boat shape. acs.orgbaranlab.org

Scope and Academic Research Objectives for this compound

Academic research on this compound primarily focuses on its utility as a synthetic building block and a model for studying the properties of asymmetrically substituted diketopiperazines. The key objectives include:

Developing Synthetic Methodologies: Research is aimed at creating efficient and controlled methods for synthesizing this compound and its derivatives. This includes exploring its reactivity at the nitrogen and carbon atoms to build more complex molecular architectures. anu.edu.au

Conformational Analysis: A central goal is to understand how the gem-dimethyl group affects the conformation of the piperazine-2,5-dione ring. Spectroscopic and crystallographic studies are employed to determine the preferred three-dimensional structure, which is crucial for designing molecules with specific shapes. csu.edu.auanu.edu.au

Exploring Chemical Reactivity: Investigations into the reactivity of this compound help to establish its potential as a precursor in organic synthesis. This includes studying its stability and how it participates in reactions such as alkylations, condensations, and ring-opening transformations. wikipedia.orgmdpi.com

Probing Structure-Activity Relationships: By incorporating the this compound motif into larger molecules, researchers can probe how this specific substitution pattern influences biological activity. This helps in the rational design of novel compounds for various applications, including medicinal chemistry. nih.gov

Interactive Data Table: Properties of Piperazine-2,5-dione and a Dimethyl Analog

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Piperazine-2,5-dionepiperazine-2,5-dioneC₄H₆N₂O₂114.10
3,6-Dimethylpiperazine-2,5-dione3,6-dimethylpiperazine-2,5-dioneC₆H₁₀N₂O₂142.16

Properties

IUPAC Name

3,3-dimethylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)5(10)7-3-4(9)8-6/h3H2,1-2H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGZRMKMYDZTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Dimethylpiperazine 2,5 Dione and Its Analogs

Cyclization of Linear Dipeptide Precursors

The most direct and common approach to synthesizing piperazine-2,5-diones, also known as diketopiperazines (DKPs), is through the intramolecular cyclization of a linear dipeptide. csu.edu.au For the synthesis of 3,3-Dimethylpiperazine-2,5-dione, this requires a dipeptide containing an α-aminoisobutyric acid (Aib) residue, which provides the gem-dimethyl substitution at the α-carbon.

The synthesis begins with the formation of the linear dipeptide precursor. For instance, a dipeptide such as Glycyl-α-aminoisobutyric acid (Gly-Aib) or α-aminoisobutyryl-α-aminoisobutyric acid (Aib-Aib) can be assembled using standard peptide coupling techniques. nih.gov These methods involve the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of the second amino acid.

Condensation Reactions for Piperazine-2,5-dione Formation

Once the linear dipeptide precursor is obtained, the key step is the intramolecular condensation to form the six-membered ring. This cyclization is typically an endergonic process that requires the removal of a molecule of water or alcohol from the dipeptide ester. Several methods have been developed to facilitate this ring-closure.

One common method involves heating the dipeptide methyl or ethyl ester in a high-boiling point solvent such as toluene (B28343), 2-butanol, or ethylene glycol. The elevated temperature provides the necessary energy to overcome the activation barrier for cyclization. In some procedures, the cyclization of a Boc-protected dipeptide is achieved by first removing the protecting group with an acid, followed by heating in a suitable solvent to induce ring formation. For example, a dipeptide can be deprotected using trifluoroacetic acid and then heated in 2-butanol at 100°C to yield the desired piperazine-2,5-dione.

Another approach involves the use of a base, such as piperazine (B1678402) in dimethylformamide (DMF), to catalyze the cyclization of the deprotected dipeptide ester at room temperature. nih.gov The specific conditions for cyclization can vary significantly depending on the nature of the amino acid residues in the dipeptide.

Precursor TypeReagents/ConditionsSolventOutcome
Dipeptide Methyl EsterHeat (Reflux)Toluene or 2-ButanolIntramolecular cyclization
Boc-Dipeptide Ester1. Trifluoroacetic Acid (TFA) 2. HeatCH₂Cl₂ then 2-ButanolDeprotection followed by cyclization
Dipeptide Ester HCl saltPiperazineDimethylformamide (DMF)Base-catalyzed cyclization
N-protected DipeptideDeprotection, followed by refluxAcetic Acid (AcOH) / 2-ButanolIn-situ deprotection and cyclization

Enantioselective Synthesis Strategies for Substituted Piperazine-2,5-diones

While this compound itself is achiral, enantioselective strategies are crucial for the synthesis of its chiral analogs, where substituents at the C-3 and C-6 positions create stereocenters. These methods aim to control the stereochemistry during the formation of the heterocyclic ring or its precursors.

One notable strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This method has been successfully used to synthesize chiral α,α-disubstituted piperazin-2-ones, which are close structural relatives of DKPs. The process involves using a chiral palladium catalyst derived from ligands like PHOX to achieve high yields and enantioselectivity. This approach could be adapted to create chiral piperazine-2,5-dione analogs with gem-disubstitution at the C-3 position where the two substituents are different.

Another powerful technique for creating chiral centers is asymmetric lithiation. This involves the deprotonation of an N-Boc protected piperazine using a chiral base complex, such as s-BuLi/(-)-sparteine, followed by trapping the resulting lithiated intermediate with an electrophile. This method allows for the direct functionalization of the piperazine ring with high stereocontrol, providing access to enantiopure α-substituted piperazines that can be precursors to chiral DKPs.

Functionalization of Pre-formed Piperazine-2,5-dione Cores

An alternative synthetic route involves modifying a simple, pre-formed piperazine-2,5-dione, such as cyclo(Gly-Gly) or glycine anhydride. csu.edu.au This "scaffold-first" approach allows for the later introduction of desired substituents onto the core ring structure. chemrxiv.orgsciprofiles.com

Introduction of Methyl and Alkyl Substituents at the 3,3-Positions

The introduction of gem-dimethyl groups at the C-3 position of a pre-formed DKP core is a challenging transformation that relies on C-alkylation chemistry. The strategy typically involves the generation of an enolate at the α-carbon (C-3) followed by its reaction with a methylating agent.

The process would begin with the deprotonation of the C-3 methylene (B1212753) proton using a strong base, such as lithium diisopropylamide (LDA), to form a planar enolate. This enolate can then be trapped with an electrophile like methyl iodide to introduce the first methyl group. To achieve the 3,3-dimethyl substitution, a second deprotonation and methylation sequence is required. The success of the second alkylation can be influenced by steric hindrance from the first methyl group. To enhance the acidity of the C-3 protons and facilitate enolate formation, the amide nitrogens are often protected, for instance, by acetylation. csu.edu.au

Another method for alkylation proceeds via the formation of a 2,5-diethoxy-3,6-dihydropyrazine intermediate by reacting the DKP with Meerwein's salt. rsc.org This intermediate can then be readily alkylated with alkyl halides. rsc.org

Regioselective and Stereoselective Derivatization Approaches

For more complex analogs of this compound, controlling the site and stereochemistry of functionalization is critical. Regioselectivity becomes important when the C-3 and C-6 positions are not identical. For example, the reaction of bromopiperazine-2,5-diones with triethyl phosphite shows that the regioselectivity of the reaction is highly dependent on the N-substituents.

Stereoselectivity is often substrate-controlled. For instance, the hydrogenation of exocyclic double bonds on a DKP core, such as in (Z,Z)-(benzylidene)piperazine-2,5-diones, can lead to the formation of specific stereoisomers. csu.edu.au It has been shown that palladium-catalyzed hydrogenation often results in the cis-isomer as the major product, suggesting that the catalyst transfers across the same face of the DKP ring during the reduction. csu.edu.au Such principles can be applied to the stereoselective synthesis of complex DKP analogs.

Mannich Reaction Applications in Piperazine-2,5-dione Synthesis

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and has found applications in the functionalization of heterocyclic systems. While not a direct route to 3,3-dimethyl substitution, it serves as a valuable method for derivatizing the piperazine-2,5-dione scaffold.

In the context of DKPs, the Mannich reaction can be used to introduce aminomethyl groups at various positions. For example, piperazine itself can act as the amine component in a Mannich reaction with an aldehyde and a ketone, leading to the formation of complex structures containing the piperazine ring. More directly, ketonic Mannich bases have been synthesized from 2,5-dimethylpiperazine and various aryl methyl ketones. These reactions often result in bis-aminomethylation, where both nitrogen atoms of the piperazine ring are functionalized. Such derivatizations expand the chemical diversity of DKP analogs for various applications.

Aldol (B89426) Condensations with Piperazine-2,5-diones

The Aldol condensation represents a powerful tool for the C-C bond formation, enabling the introduction of diverse substituents onto the piperazine-2,5-dione scaffold. However, direct condensation with the parent ring, such as glycine anhydride, is generally unsuccessful. This lack of reactivity is attributed to the higher acidity of the N-H protons compared to the α-carbon protons, which impedes the necessary enolate formation uit.no.

To overcome this challenge, activation of the piperazine-2,5-dione ring is required. The most common strategy involves the N-acetylation of the amide nitrogens to form 1,4-diacetylpiperazine-2,5-dione (B1297580). This modification increases the acidity of the α-protons, facilitating deprotonation and subsequent condensation with aldehydes uit.nocsu.edu.au.

Pioneering work in this area demonstrated that 1,4-diacetylpiperazine-2,5-dione readily condenses with aromatic aldehydes in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF) uit.no. This reaction typically yields 1-acetyl-3-arylidenepiperazine-2,5-diones uit.no. Interestingly, under these conditions, the reaction with aliphatic aldehydes was found to be ineffective, even at elevated temperatures uit.no. The condensation can be controlled in a stepwise fashion, allowing for the synthesis of both mono- and unsymmetrical bis-arylidene derivatives mdpi.com. For instance, the reaction of equimolar amounts of 1,4-diacetylpiperazine-2,5-dione and an appropriate aldehyde can yield monoarylidene products mdpi.com.

The reaction conditions for these condensations can be varied to optimize yields and product distribution. The table below summarizes typical conditions and outcomes for the Aldol condensation of activated piperazine-2,5-diones.

ReactantAldehydeBase/SolventProductReference
1,4-Diacetylpiperazine-2,5-dioneAromatic AldehydesTriethylamine/DMF1-Acetyl-3-arylidenepiperazine-2,5-diones uit.no
1,4-Diacetylpiperazine-2,5-dioneThiophene-3-carboxaldehydeTriethylamine1-Acetyl-3-(3-thienylidene)piperazine-2,5-dione mdpi.com
1-Acetyl-3-arylidenepiperazine-2,5-dioneSecond Aromatic AldehydeTriethylamine/DMFUnsymmetrical 3,6-bis(arylidene)piperazine-2,5-dione mdpi.com

These condensation reactions are pivotal in creating a diverse array of 3-substituted and 3,6-disubstituted piperazine-2,5-diones, which can serve as precursors for more complex molecular architectures.

Incorporation of Heteroatoms and Ring Fusion Strategies

Beyond simple substitution, the piperazine-2,5-dione framework can be elaborated through the incorporation of heteroatoms and the construction of fused ring systems. These strategies significantly expand the structural diversity and potential applications of this scaffold.

One approach to introduce heteroatoms is through the synthesis of N-oxy-2,5-diketopiperazines. A notable method involves a ring expansion of tetramic acids (pyrrolidine-2,4-diones) to generate the N-oxy-2,5-diketopiperazine core nih.gov. This strategy allows for the late-stage introduction of the labile N-O bond, providing a unique pathway to this class of compounds nih.gov.

Ring fusion strategies often utilize the reactivity of the piperazine-2,5-dione scaffold to build additional heterocyclic rings. A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates has been developed via a post-Ugi cascade reaction nih.gov. This method allows for the construction of structurally diverse and complex molecules from readily available starting materials nih.gov.

Furthermore, the piperazine-2,5-dione ring can be transformed into other heterocyclic systems. For example, the conversion of the lactam-derived enol phosphates of piperazine-2,5-diones through palladium-catalyzed reactions can lead to the synthesis of functionalized 1,4-dihydropyrazines, which can then be aromatized to pyrazines wikipedia.org.

Biosynthetic and Biocatalytic Approaches

Nature has evolved sophisticated enzymatic machinery for the synthesis of diketopiperazines. These biocatalytic approaches offer high stereoselectivity and efficiency under mild reaction conditions.

Enzymatic Synthesis of Diketopiperazines

The biosynthesis of the piperazine-2,5-dione core is primarily accomplished by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) csu.edu.aunih.gov.

NRPSs are large, modular enzymes that can assemble peptides from amino acid building blocks without the use of a ribosome template. In some cases, the dipeptidyl intermediate can be prematurely released from the NRPS assembly line, leading to the formation of a diketopiperazine.

More recently, the family of cyclodipeptide synthases (CDPSs) has been identified as being dedicated to the synthesis of cyclodipeptides. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from the ribosomal protein synthesis machinery researchgate.net. The catalytic cycle involves the sequential binding of two aa-tRNAs and the formation of two peptide bonds to yield the cyclic dipeptide product.

Chemoenzymatic methods are also being developed to harness the synthetic power of these enzymes. For instance, the adenylation domain of an NRPS, tyrocidine synthetase A, has been used for the one-pot synthesis of a wide variety of diketopiperazines researchgate.net. This method involves the enzymatic synthesis of a dipeptide ester, which then undergoes spontaneous intramolecular cyclization researchgate.net. This approach allows for the synthesis of over 128 different diketopiperazines with little to no racemization researchgate.net.

Microbial Production of Piperazine-2,5-dione Derivatives

Piperazine-2,5-diones are common secondary metabolites produced by a wide range of microorganisms, including bacteria and fungi uit.no. These natural products often exhibit significant biological activities.

The microbial production of these compounds relies on the enzymatic machinery described above (NRPSs and CDPSs) to construct the basic diketopiperazine scaffold. Subsequently, a diverse array of "tailoring" enzymes can modify this core structure to generate a vast number of derivatives. These modifications can include oxidation, methylation, prenylation, and dimerization nih.gov.

A key class of tailoring enzymes involved in the diversification of microbially produced diketopiperazines is the cytochrome P450 monooxygenases nih.gov. These enzymes can catalyze a variety of reactions, including hydroxylations, aromatization of the diketopiperazine ring, and intramolecular C-C bond formation nih.gov. For example, in the biosynthesis of mycocyclosin in Mycobacterium tuberculosis, a CDPS first synthesizes cyclo-(L-Tyr-L-Tyr), which is then converted to mycocyclosin by a cytochrome P450 enzyme through an intramolecular C-C bond formation nih.gov.

The table below provides examples of microbially produced piperazine-2,5-dione derivatives and the microorganisms that produce them.

CompoundProducing MicroorganismReference
MycocyclosinMycobacterium tuberculosis nih.gov
Pulcherriminic acid precursorBacillus subtilis nih.gov
Tryptamine-piperazine-2,5-dione conjugatesVarious fungi nih.gov

The study of these microbial pathways not only provides insight into the biosynthesis of complex natural products but also offers opportunities for metabolic engineering to produce novel diketopiperazine derivatives.

Reactivity and Chemical Transformations of 3,3 Dimethylpiperazine 2,5 Dione

Oxidation and Reduction Reactions of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring system is susceptible to both oxidation and reduction reactions, allowing for its conversion into other functionalized derivatives.

Oxidation: The oxidation of piperazine-2,5-dione derivatives can be achieved under specific conditions. For instance, derivatives such as (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide. This suggests that the core ring structure is stable to certain oxidizing conditions, with reactions potentially occurring at substituent groups or the ring itself, depending on the specific reagents and reaction conditions employed.

Reduction: The amide carbonyl groups within the piperazine-2,5-dione ring are key sites for reduction.

Hydrogenation: Catalytic hydrogenation is a common method for the reduction of piperazine-2,5-dione derivatives. For example, subjecting (Z,Z)-(benzylidene)piperazine-2,5-diones to hydrogenation with a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure can reduce exocyclic double bonds to afford the corresponding (benzyl)piperazine-2,5-diones. csu.edu.auchemrxiv.org A proposed mechanism for this type of reaction, particularly with iridium catalysts, suggests that the metal complex reduces one alkene and then transfers across the same face of the DKP ring to reduce the second. csu.edu.au

Hydride Reduction: Strong reducing agents like lithium aluminium hydride (LiAlH₄) can cleanly reduce the carbonyl groups of chiral 2,5-diketopiperazines to yield the corresponding chiral piperazines. This transformation is significant as it converts the diketopiperazine into a different class of cyclic amine. Other reducing agents, such as sodium borohydride (B1222165), have also been noted for the reduction of DKP derivatives. In some cases, reduction can be more challenging; for example, attempts to reduce a (benzylidene)DKP with sodium borohydride were unsuccessful even at elevated temperatures. csu.edu.au

Table 1: Examples of Reduction Reactions on Piperazine-2,5-dione Derivatives

Starting Material Reagents and Conditions Product Reference
(Z,Z)-(Benzylidene)piperazine-2,5-diones Pd/C (10 wt%), H₂ (50 bar), AcOH, 80-100 °C, 90 min (Benzyl)piperazine-2,5-diones csu.edu.auchemrxiv.org
Chiral 2,5-diketopiperazines Lithium aluminium hydride (LiAlH₄) Chiral piperazines
(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Sodium borohydride Reduced derivative

Nucleophilic and Electrophilic Substitution Reactions

Substitution reactions on the piperazine-2,5-dione ring can occur at the nitrogen or carbon atoms, though the reactivity is highly dependent on the substitution pattern.

Nucleophilic Substitution:

At Carbon: For piperazine-2,5-diones with available protons at the C-3 and C-6 positions, these sites can be deprotonated to form enolates, which can then participate in condensation reactions. However, in 3,3-dimethylpiperazine-2,5-dione, the C-3 position is fully substituted with two methyl groups, precluding such enolate-based reactions at this position.

At Nitrogen: The nitrogen atoms of the amide groups can act as nucleophiles. For instance, piperazine (B1678402) itself readily undergoes nucleophilic substitution reactions. rsc.org In the case of DKPs, the nitrogen atoms can be involved in reactions such as acylation. For example, 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione can be acylated at the N-4 position with 4-methoxybenzoyl chloride in the presence of a base. nih.gov

Electrophilic Substitution: Direct electrophilic substitution on the piperazine-2,5-dione ring is less common. However, the nitrogen atoms can be targeted by electrophiles. For example, the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives often involves the reaction of a primary amine with a haloacetyl halide, followed by cyclization, indicating the nitrogen's susceptibility to electrophilic attack during the synthetic process. nih.gov

Ring-Opening and Polymerization Studies of Diketopiperazine Monomers

Diketopiperazines, as cyclic dipeptides, are valuable monomers for ring-opening polymerization (ROP), which offers a route to poly(amino acids) with excellent atom economy. whiterose.ac.uk This process typically involves the cleavage of one or both of the amide bonds within the ring.

The ROP of DKPs can be initiated by various catalysts, including metal-based and organic catalysts. While specific studies on this compound are not prevalent, research on related structures like other DKPs and morpholine-2,5-diones provides insight into the expected polymerization behavior. whiterose.ac.uk

The polymerization proceeds by attaching a dipeptide unit at each step, which can lead to the formation of polymers with well-defined properties. whiterose.ac.uk The choice of catalyst and reaction conditions is crucial for controlling the polymerization, including the molecular weight and dispersity of the resulting polymer. whiterose.ac.uk

Under certain conditions, nucleophiles can facilitate the opening of the diketopiperazine ring without polymerization. For example, under mild basic conditions, amines can attack the carbonyl carbons of a DKP, leading to the formation of linear pyroglutamides. acs.orgnih.gov Conversely, acidic conditions can also lead to ring-opening to yield derivatives of the linear dipeptide. acs.orgnih.gov

Stability and Degradation Pathways of Piperazine-2,5-diones (e.g., enzymatic, acidic, basic, thermal)

The stability of the piperazine-2,5-dione ring is a key feature that contributes to its utility. These compounds are generally more stable than their linear dipeptide counterparts, but they can degrade under various conditions. wikipedia.orgnih.gov

Enzymatic Stability: Piperazine-2,5-diones exhibit superior resistance to enzymatic degradation by proteases compared to linear peptides. wikipedia.orgnih.gov This enhanced stability is attributed to their constrained cyclic structure, which makes the amide bonds less accessible to enzymatic cleavage.

Acidic and Basic Stability: The amide bonds in the piperazine-2,5-dione ring are susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org

Basic Conditions: Mild basic conditions can promote the nucleophilic attack of hydroxide (B78521) ions or other nucleophiles on the carbonyl carbons, leading to the opening of the six-membered ring. acs.orgnih.gov

Acidic Conditions: In the presence of acid, the DKP ring can also be opened. For instance, sulfuric acid has been used to catalyze the opening of the five-membered rings in pyroglutamic diketopiperazine with water and alcohols to produce symmetrical DKPs. acs.org

Furthermore, 2,5-DKPs can undergo epimerization at the α-carbons under acidic, basic, and thermal conditions. wikipedia.org

Thermal Stability: The thermal stability of piperazine-2,5-diones is influenced by their substitution pattern. Studies on piperazine and its analogs show that the six-membered ring itself is quite stable. However, the presence of substituents can affect the degradation rate. For instance, in studies of piperazine (not the dione), methyl substitution was found to increase the rate of amine degradation. elsevierpure.com The thermal degradation of dl-alanine (B559559) in the presence of water at 120°C has been shown to produce both cis- and trans-3,6-dimethylpiperazine-2,5-dione, with the cis-isomer exhibiting greater thermal stability. elsevierpure.com

Table 2: Summary of Degradation Pathways for Piperazine-2,5-diones

Condition Pathway Outcome Reference
Enzymatic Proteolytic cleavage High resistance compared to linear peptides wikipedia.orgnih.gov
Acidic Hydrolysis, Epimerization Ring-opening to linear dipeptide derivatives, change in stereochemistry wikipedia.orgacs.orgnih.gov
Basic Hydrolysis, Epimerization Ring-opening to linear dipeptide amides, change in stereochemistry wikipedia.orgacs.orgnih.gov
Thermal Degradation, Epimerization Formation of degradation products, change in stereochemistry wikipedia.orgelsevierpure.com

Stereochemical and Conformational Analysis of 3,3 Dimethylpiperazine 2,5 Dione

Conformational Dynamics of the Piperazine-2,5-dione Ring

The six-membered piperazine-2,5-dione ring is a conformationally constrained system due to the presence of two planar amide bonds. wikipedia.org While often described as a nearly planar scaffold, it can adopt several conformations. wikipedia.org The ring's flexibility allows it to exist in a planar state or deviate into non-planar forms such as a skewed boat or a flagpole boat conformation. csu.edu.au

In many cases, the observed conformation may be an average of several forms in dynamic equilibrium, with the planar structure acting as an intermediate state. csu.edu.au The specific conformation adopted is often influenced by the substituents attached to the ring and the surrounding environment (e.g., solvent or solid-state packing). For instance, a study of homo- and heterodimeric bis(benzyl)piperazine-2,5-diones found that while most isomers were effectively planar, one specific minor isomer deviated significantly, adopting a flagpole boat conformation with a calculated dihedral angle of 35°. csu.edu.au In another related structure, 1,4-dimethylpiperazine-2,3-dione, the ring was found to adopt a half-chair conformation. nih.gov

Isomerism in Substituted Piperazine-2,5-diones

When the piperazine-2,5-dione ring is substituted at the 3- and 6-positions, cis and trans diastereomers can exist. This isomerism depends on the relative spatial orientation of the substituents with respect to the general plane of the ring.

cis-isomer: The substituents at C-3 and C-6 are on the same side of the ring.

trans-isomer: The substituents at C-3 and C-6 are on opposite sides of the ring.

Most naturally occurring 2,5-DKPs are derived from the cyclization of two L-α-amino acids, resulting in a cis-configuration of the side chains. wikipedia.org The stereochemical integrity of these centers can be compromised under basic, acidic, or thermal conditions, which can lead to epimerization and the formation of a mixture of cis and trans isomers. wikipedia.org The equilibrium ratio between the isomers is highly dependent on the steric bulk of the substituents. wikipedia.org Synthetic routes, such as the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones, typically yield a mixture of both cis and trans isomers, often with the cis isomer as the major product. csu.edu.auanu.edu.au

Influence of Substituents on Molecular Conformation

Substituents play a crucial role in dictating the preferred conformation and intermolecular interactions of piperazine-2,5-diones.

Aromatic side chains, for example, can adopt a conformation where they fold over the DKP ring. csu.edu.au This positioning creates a magnetic anisotropic effect that influences the chemical shifts of nearby protons in an NMR spectrum. The proton on the DKP ring closest to the aromatic substituent is typically de-shielded (shifted downfield) in the cis-isomer compared to the trans-isomer. csu.edu.au

Methods for Stereochemical Assignment and Control in Synthesis

The precise determination and control of stereochemistry are essential for synthesizing specific isomers of substituted piperazine-2,5-diones.

Stereochemical Assignment: Two primary methods are used for the unambiguous assignment of cis and trans isomers.

NMR Spectroscopy: This is a powerful tool for differentiating diastereomers in solution. The chemical shift difference (Δδ = δcis – δtrans) of protons on the DKP ring and its substituents provides a reliable indicator of relative stereochemistry. csu.edu.au For instance, in certain benzyl-substituted DKPs, the proton at the 2-position is shifted downfield in the cis isomer relative to the trans isomer due to the magnetic anisotropy of the folded aromatic ring. csu.edu.au Additionally, Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space, providing definitive proof of configuration. csu.edu.au

X-ray Crystallography: This technique provides an unequivocal determination of the molecular structure in the solid state, confirming the relative stereochemistry (cis or trans) and the specific conformation of the molecule. csu.edu.auresearchgate.net

MethodPrincipleApplication Example
NMR Chemical Shift Analysis The chemical environment of a nucleus differs between isomers, leading to different resonance frequencies (chemical shifts). The difference (Δδ) is characteristic of the isomer pair.In bis(benzyl)piperazine-2,5-diones, the 2-H proton of the cis-isomer is shifted downfield compared to the trans-isomer. csu.edu.au
NMR NOE Analysis Measures the transfer of nuclear spin polarization from one nucleus to another through space, indicating spatial proximity (<5 Å).Specific NOE enhancements are predicted to be unique for cis and trans isomers, allowing for clear differentiation. csu.edu.au
X-ray Crystallography Diffraction of X-rays by a single crystal reveals the precise three-dimensional arrangement of atoms.Used to unambiguously confirm that the major product of a hydrogenation reaction was the cis-isomer. anu.edu.auresearchgate.net

Stereochemical Control in Synthesis: Several strategies have been developed to control the stereochemical outcome of reactions to form piperazine-2,5-diones.

Catalytic Hydrogenation: The hydrogenation of exocyclic double bonds on a DKP precursor is a common method to introduce stereocenters. The choice of catalyst can influence the stereoselectivity. For example, Ir-catalyzed hydrogenations can exhibit high stereoselectivity, while Pd-catalyzed reactions may be less selective. csu.edu.au Often, hydrogenation of bis(arylidene)piperazine-2,5-diones results in the cis isomer as the major product. chemrxiv.orgcsu.edu.au

Diastereoselective Key Reactions: Introducing stereochemistry early in a synthetic sequence can control the final structure. The nitro-Mannich (or aza-Henry) reaction has been used as a key step to diastereoselectively set the C5/C6 relative stereochemistry in the synthesis of a piperazin-2-one (B30754) natural product. beilstein-journals.org This established stereochemistry then directs the configuration of subsequent stereocenters. beilstein-journals.org

Cyclization of Dipeptides: The traditional synthesis involves the cyclization of dipeptide esters. canada.ca To avoid racemization that can occur under harsh conditions, milder methods have been developed. These include the cyclization of a tert-butyloxycarbonyl-protected dipeptide methyl ester formate (B1220265) or heating an unprotected dipeptide in phenol (B47542) to yield sterically pure piperazine-2,5-diones. canada.ca

Molecular Biological Activities and Mechanistic Insights of 3,3 Dimethylpiperazine 2,5 Dione Analogs

Investigation of Antimicrobial Efficacy and Mechanisms

The structural framework of piperazine-2,5-diones is a key feature in numerous natural and synthetic compounds exhibiting significant pharmacological activities, including antimicrobial effects. nih.gov The inherent stability of the DKP ring, which is more resistant to enzymatic degradation than linear peptides, makes it an ideal scaffold for developing novel antimicrobial agents. nih.gov

Analogs of 3,3-dimethylpiperazine-2,5-dione have demonstrated notable activity against a range of bacteria. Certain compositions incorporating the this compound structure have shown effectiveness against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. google.com Further studies on related tetrasubstituted 2,5-diketopiperazines revealed potent activity against both drug-sensitive S. aureus (MIC 4–8 μM) and methicillin-resistant S. aureus (MRSA) (MIC 4–8 μM). nih.gov These compounds also showed efficacy against other Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis. nih.gov

The antibacterial efficacy is highly dependent on the nature and stereochemistry of the substituents on the DKP ring. nih.gov For instance, in a series of stereoisomers, clear differences in hydrophobicity were observed, which correlated with their biological activity. nih.gov The more hydrophobic isomers displayed more potent antibacterial action. nih.gov The activity of these compounds was confirmed to be bactericidal, with minimum bactericidal concentrations (MBC) being equivalent or very close to the minimum inhibitory concentrations (MIC). nih.gov

Table 1: Antibacterial Activity of Selected 2,5-Diketopiperazine (DKP) Analogs

Compound/Analog Class Target Bacteria Activity (MIC) Reference
Tetrasubstituted DKPs S. aureus (drug-sensitive) 4–8 μM nih.gov
Tetrasubstituted DKPs Methicillin-resistant S. aureus (MRSA) 4–8 μM nih.gov
Tetrasubstituted DKPs E. coli 8–64 μM nih.gov
Pyrrolidine-2,5-dione derivative (8) Staphylococcus aureus 16-256 µg/mL nih.gov
Pyrrolidine-2,5-dione derivative (8) Vibrio cholerae 16-256 µg/mL nih.gov

In addition to antibacterial effects, this compound derivatives have been investigated for their efficacy against fungal pathogens. Compositions containing the core structure have demonstrated activity against the yeast Candida albicans. google.com Similarly, studies on pyrrolidine-2,5-dione derivatives, which share a related cyclic dione (B5365651) structure, also showed antifungal activity, although it was considered moderate to low compared to standard reference drugs like nystatin. nih.gov

The primary mode of antimicrobial action for many cationic amphiphilic DKP analogs involves the disruption of the bacterial cell membrane. nih.gov Molecular simulations have shown that these compounds interact with the bacterial membrane through a multi-step process. Initially, hydrogen bonds and salt bridge interactions form between the positively charged moieties of the DKP analog and the negatively charged phosphate (B84403) groups of the phospholipid head of the membrane. nih.gov Following this initial binding, the hydrophobic components of the DKP insert into the membrane core, leading to disruption and loss of integrity. nih.gov This mechanism is a hallmark of many cationic antimicrobial peptides (cAMPs), which DKP analogs are designed to mimic. nih.gov

Beyond membrane disruption, another proposed mechanism involves the inhibition of essential bacterial enzymes. The rigid cyclic structure of DKPs can mimic peptide substrates, allowing them to bind to the active sites of enzymes like proteases and inhibit their function. Furthermore, some related dione compounds, such as 3,4-dibromopyrrole-2,5-dione, have been shown to act as inhibitors of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. mdpi.com By inhibiting these pumps, such compounds can restore or enhance the efficacy of conventional antibiotics. mdpi.com

Cellular Antiproliferative Effects and Apoptosis Induction

The piperazine-2,5-dione pharmacophore is a prominent feature in a variety of bioactive agents that exhibit anticancer properties. nih.gov The rigid conformation and potential for diverse substitutions make it a valuable scaffold for the design of novel antiproliferative drugs. nih.gov

A range of this compound analogs have demonstrated significant cytotoxic effects against various human cancer cell lines in vitro.

Pancreatic Cancer: A series of tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated for their anticancer potential. nih.gov One specific analog, compound 6h , showed selective and potent inhibitory activity against the human pancreatic cancer cell lines AsPC-1 and SW1990, with an IC₅₀ value of 6 ± 0.85 μM. nih.gov

Lung and Cervical Cancer: Novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have been developed as anticancer agents. mdpi.com Compound 11 , which features a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, displayed potent inhibitory activities against both the A549 lung cancer cell line (IC₅₀ = 1.2 μM) and the HeLa cervical cancer cell line (IC₅₀ = 0.7 μM). mdpi.com

Colorectal Cancer: A formulation of a piperazine-2,5-dione peptide, cyclo-Gly-L-DOPA, loaded into chitosan (B1678972) glutamate-coated niosomes, was assessed for its activity against colorectal cancer. nih.gov This nano-formulation demonstrated significant cytotoxicity toward the CL40 colorectal cancer cell line while showing minimal effects on the normal CCD 841 CoN cell line. nih.gov

Breast, Colon, and Liver Cancer: A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized and tested against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines. csic.es Several compounds showed promising antiproliferative activity, with compound 4f being particularly potent against HCT-116 cells (IC₅₀ = 0.50 ± 0.080 μM). csic.es

Table 2: In Vitro Antiproliferative Activity of Selected Piperazine-2,5-dione Analogs

Compound/Analog Cancer Cell Line Cell Line Type IC₅₀ Value Reference
Compound 6h AsPC-1 Pancreatic 6 ± 0.85 μM nih.gov
Compound 11 A549 Lung 1.2 μM mdpi.com
Compound 11 HeLa Cervical 0.7 μM mdpi.com
Compound 4f HCT-116 Colon 0.50 ± 0.080 μM csic.es
Compound 4f MCF-7 Breast 4.53 ± 0.30 μM csic.es
Compound 5c MCF-7 Breast 2.29 ± 0.92 μM csic.es

The antiproliferative effects of these DKP analogs are mediated through several distinct molecular mechanisms, primarily involving the induction of apoptosis and interference with cell cycle progression.

Apoptosis Induction: Many active analogs are potent inducers of programmed cell death, or apoptosis. Compound 11 was shown to induce apoptosis in both A549 and HeLa cells. mdpi.com Similarly, tryptamine-piperazine-2,5-dione conjugate 6h was proven to induce apoptosis in pancreatic cancer cells. nih.gov The pro-apoptotic mechanism was further elucidated for a cyclo-Gly-L-DOPA formulation, which significantly upregulated the expression of apoptosis-related genes such as p53, caspase-3, and caspase-8, while downregulating anti-apoptotic genes like Bcl-2 and survivin. nih.gov

Cell Cycle Arrest: Interference with the cell cycle is another key mechanism. Compound 11 was found to block cell cycle progression at the G2/M phase in both A549 and HeLa cells at a concentration of 1.0 μM. mdpi.com Certain 5H-benzopyridophenoxazin-5-ones, which are structurally related, also induce cell cycle arrest at the G2/M phase. nih.gov

Enzyme and Signaling Pathway Modulation: Specific analogs target key enzymes and signaling pathways crucial for cancer cell survival and proliferation. For example, compound 4f exhibited potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 61 nM. csic.es This inhibition subsequently affects the downstream PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival. csic.es Molecular modeling studies of other cytotoxic analogs suggest that their potency may arise from the ability of the planar ring structure to favor π-π stacking interactions with the purine (B94841) and pyrimidine (B1678525) bases of DNA, potentially interfering with DNA replication or transcription. nih.gov

Enzyme Modulation and Inhibition Studies

The interaction of piperazine-2,5-dione analogs with various enzymes is a key area of research to understand their therapeutic potential. These interactions can range from competitive or non-competitive inhibition to allosteric modulation, leading to a variety of cellular responses.

Cytochrome P450 (CYP450) enzymes are a critical family of monooxygenases responsible for the metabolism of a vast majority of clinically used drugs. nih.govbiomolther.org The inhibition of these enzymes is a major cause of drug-drug interactions, which can lead to altered drug efficacy or toxicity. nih.govkoreascience.kr Regulatory agencies recommend in vitro evaluation of a new drug's potential to inhibit key CYP450 isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. solvobiotech.com

While various piperazine-containing compounds, such as the alkaloid piperine, have been shown to inhibit CYP450 enzymes in vitro nih.gov, specific studies detailing the inhibitory activity of this compound analogs against this enzyme family are not extensively documented in the current body of scientific literature. However, other enzyme inhibitory activities for the broader class of piperazine-2,5-dione derivatives have been reported. For instance, certain chiral piperazine-2,5-dione derivatives have demonstrated potent and selective non-competitive inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The most active of these compounds showed a K(I) of 5 µM for α-glucosidase with over 100-fold selectivity compared to β-glucosidase. nih.gov This highlights the potential of the piperazine-2,5-dione scaffold to be tailored for specific enzyme inhibition, suggesting that future studies on their effects on CYP450 enzymes are warranted.

The ubiquitin-proteasome system is a crucial pathway for protein degradation, and E3 ubiquitin ligases are key components that provide substrate specificity, making them attractive therapeutic targets. Dysregulation of E3 ligases is implicated in various diseases, including cancer.

Computational studies have identified piperazine-2,5-dione derivatives as potential modulators of E3 ubiquitin ligases. An inverse virtual screening approach aimed at discovering new antitumor agents identified a piperazine-2,5-dione derivative that showed a potential interaction with the E3 ubiquitin-protein ligase Mdm2. acs.org Mdm2 is a critical negative regulator of the p53 tumor suppressor, and its inhibition is a validated strategy in cancer therapy. Furthermore, a patent has been filed for piperazine-2,5-dione derivatives that are designed to inhibit the interaction between Ubc13 and Uev, a complex essential for the synthesis of specific ubiquitin chains involved in DNA repair and inflammatory signaling. google.com These findings suggest that the piperazine-2,5-dione scaffold can serve as a basis for developing novel inhibitors of specific ubiquitin ligase interactions.

DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. nih.gov It is a well-established and validated target for antibacterial drugs, most notably the quinolone class of antibiotics. nih.gov These agents act by stabilizing the complex between DNA gyrase and cleaved DNA, leading to lethal double-strand breaks. nih.gov

Despite the importance of this enzyme as a drug target, a review of the available scientific literature indicates no direct evidence or specific research demonstrating that this compound analogs function as inhibitors of DNA gyrase. The development of inhibitors for this enzyme has historically focused on other chemical scaffolds.

Molecular Interactions with Biological Macromolecules

Beyond direct enzyme inhibition, this compound analogs can exert their biological effects by modulating complex interactions between macromolecules, such as protein-protein and protein-DNA interactions. These modulatory roles can disrupt or enhance cellular signaling pathways and other fundamental processes.

The modulation of protein-protein interactions (PPIs) is a frontier in drug discovery, offering the potential to target cellular pathways that are considered "undruggable" by traditional enzyme inhibitors. Piperazine-2,5-dione analogs have been shown to modulate intracellular signaling cascades that are critically dependent on PPIs.

A study on tryptamine-piperazine-2,5-dione conjugates identified a specific analog, compound 6h , which demonstrated significant anticancer activity against human pancreatic cancer cell lines. rsc.orgnih.gov Mechanistic investigations revealed that compound 6h significantly decreased the phosphorylation of the oncogenic proteins ERK and AKT in AsPC-1 and SW1990 cells. nih.gov The activation of these kinases is dependent on upstream signaling pathways involving numerous PPIs. By reducing their phosphorylation, compound 6h effectively modulates these critical cancer survival pathways.

Similarly, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their antioxidant properties. nih.gov One derivative, 9r , was found to protect against oxidative injury by activating the Nrf2 pathway. This activation led to a corresponding increase in Interleukin-6 (IL-6), suggesting that the compound resists oxidative stress by targeting the Nrf2/IL-6 positive-feedback loop, a pathway regulated by a network of protein interactions. nih.gov

Table 1: Anticancer Activity of Tryptamine-Piperazine-2,5-dione Conjugates
CompoundCell LineIC50 (µM)Reference
6hAsPC-16 ± 0.85 researchgate.net
6hSW19906 ± 0.85 researchgate.net
Table 2: Biological Activities of Representative Piperazine-2,5-dione Analogs
CompoundBiological ActivityMolecular Target/PathwayReference
Compound 6hAnticancerInhibition of ERK and AKT phosphorylation nih.gov
Compound 9rAntioxidantActivation of Nrf2/IL-6 pathway nih.gov
Janthinolid BImmunosuppressionInhibition of T-cell proliferation (IC50 = 9.3 µM) nih.gov
Janthinolid CImmunosuppressionInhibition of T-cell proliferation (IC50 = 1.3 µM) nih.gov
Compound 5cα-glucosidase Inhibitionα-glucosidase (KI = 5 µM) nih.gov

DNA intercalation is a mechanism of action for several anticancer and antimicrobial drugs, where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This binding can disrupt DNA replication, transcription, and repair, ultimately leading to cell death. nih.gov

Based on a review of the published literature, the primary mechanisms of action identified for this compound analogs and related derivatives are centered on enzyme inhibition and the modulation of protein signaling pathways. There is currently no direct scientific evidence to suggest that these compounds exert their biological effects through direct DNA binding or intercalation. nih.gov

Other Reported Biological Activities (Cellular/Molecular Level)

Beyond their primary therapeutic applications, analogs of this compound, and the broader class of 2,5-diketopiperazines (DKPs), have been investigated for a variety of other biological activities at the cellular and molecular level. These studies reveal a diverse pharmacological profile, highlighting the potential of this chemical scaffold to interact with multiple biological systems.

Antioxidant Mechanisms

Excessive production of reactive oxygen species (ROS) can induce oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov Consequently, the discovery of novel antioxidants is an area of significant research interest. nih.gov Piperazine (B1678402) and its derivatives, including the diketopiperazine scaffold, have been explored for their potential to mitigate oxidative damage through various mechanisms, primarily free radical scavenging. nih.govresearchgate.netnih.govufg.br

Research into novel 1,4-disubstituted piperazine-2,5-dione derivatives has shown that these compounds can effectively protect cells from oxidative injury. nih.gov Studies utilizing the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated the antioxidant capacity of various piperazine derivatives. nih.gov For instance, certain xanthine-containing piperazine derivatives have shown notable DPPH radical scavenging activity, with the presence of a hydroxyl group in the structure appearing to be important for these properties. nih.gov One such derivative, compound 3c from a study series, exhibited the highest activity with an IC₅₀ value of 189.42 μmol/L. nih.gov Similarly, a newly synthesized piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) , also demonstrated antioxidant effects in DPPH activity assays. ufg.br

The antioxidant activity is not limited to synthetic derivatives. A diketopiperazine compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl) , extracted from the marine microorganism Streptomyces sp. VITMK1, was identified as a potent, non-toxic antioxidant agent capable of scavenging free radicals. researchgate.net Furthermore, peptides isolated from natural sources that exhibit free radical scavenging activity often contain amino acids that can form DKP structures. nih.govnih.gov The free radical scavenging activity of these compounds is often dependent on their molecular weight and hydrophobicity. nih.gov

Compound/Derivative ClassAssayFinding/Activity (IC₅₀)Source
1,4-Disubstituted piperazine-2,5-dionesCellular (H₂O₂-induced injury)Protective against oxidative stress in SH-SY5Y cells. nih.gov
Xanthine-piperazine derivative (3c )DPPH Radical ScavengingIC₅₀ = 189.42 μmol/L nih.gov
Xanthine-piperazine derivative (3a )DPPH Radical ScavengingIC₅₀ = 371.97 μmol/L nih.gov
Xanthine-piperazine derivative (3f )DPPH Radical ScavengingIC₅₀ = 420.57 μmol/L nih.gov
LQFM180 DPPH Radical ScavengingShowed antioxidant activity. ufg.br
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl) DPPH Radical ScavengingDemonstrated significant free radical scavenging. researchgate.net

Immunomodulatory Effects (e.g., macrophage adherence, cell proliferation in vitro)

Diketopiperazines and their analogs have shown various immunomodulatory and anti-proliferative effects in in-vitro settings. nih.govsciprofiles.comnih.gov These activities are often explored in the context of cancer research, where inhibiting cell proliferation and modulating inflammatory responses are key therapeutic strategies. sciprofiles.comnih.gov

The anti-proliferative activities of several diketopiperazine derivatives have been evaluated against various cancer cell lines. nih.gov For example, in a study comparing DKP derivatives to the known tubulin polymerization inhibitor Plinabulin, a derivative designated as compound b showed superior anti-proliferative activity against both human pancreatic cancer (BxPC-3) and human lung cancer (NCI-H460) cell lines, with IC₅₀ values of 0.9 nM and 4.1 nM, respectively. nih.gov In another study, 2,6-diketopiperazine enantiomers demonstrated selective anti-proliferative and apoptotic effects on MDA-MB-231 triple-negative breast cancer cells. sciprofiles.com

In the context of inflammation, which is a core component of the immune response, derivatives of piperlongumine, a natural product containing a related piperidine (B6355638) ring, were shown to attenuate inflammation in RAW264.7 macrophages. nih.gov Two meta-substituted derivatives, 1-3 and 1-6 , were particularly effective at reducing inflammation while displaying low cytotoxicity. nih.gov While not a direct measure of macrophage adherence, the modulation of macrophage inflammatory response is a critical immunomodulatory effect. DKP structures are also recognized for their role in cell-to-cell signaling, which is fundamental to coordinating immune responses. nih.gov

Compound/DerivativeCell LineActivityFinding (IC₅₀)Source
DKP derivative (compound b )BxPC-3 (Pancreatic Cancer)Anti-proliferative0.9 nM nih.gov
DKP derivative (compound b )NCI-H460 (Lung Cancer)Anti-proliferative4.1 nM nih.gov
Plinabulin (Reference)BxPC-3 (Pancreatic Cancer)Anti-proliferative4.4 nM nih.gov
Plinabulin (Reference)NCI-H460 (Lung Cancer)Anti-proliferative26.2 nM nih.gov
2,6-DKP enantiomersMDA-MB-231 (Breast Cancer)Anti-proliferative(S)-enantiomers: 4.6 μM to 4.944 mM; (R)-enantiomers: 0.021 to 3.639 mM sciprofiles.com
Piperlongumine derivative (1-3 )RAW264.7 MacrophagesAnti-inflammatoryEffective reduction of LPS-induced inflammation. nih.gov
Piperlongumine derivative (1-6 )RAW264.7 MacrophagesAnti-inflammatoryEffective reduction of LPS-induced inflammation. nih.gov

Potential Effects on Neurotransmitter Systems (molecular interactions)

The conformationally constrained scaffold of diketopiperazines makes them attractive candidates for interacting with central nervous system (CNS) receptors. researchgate.netresearchgate.net A number of DKP and piperazine derivatives have been investigated for their neuroprotective properties and their ability to modulate various neurotransmitter systems through direct molecular interactions with receptors. ufg.brresearchgate.net

One area of significant interest is the modulation of cholinergic pathways. An allylated diketopiperazine was found to prevent scopolamine-induced memory impairment by acting as an antagonist on muscarinic M2 acetylcholine (B1216132) receptors, suggesting a direct interaction with the cholinergic system. researchgate.net Other piperazine derivatives have demonstrated broader interactions with monoaminergic systems. The compound LQFM180 was found to produce an antidepressant-like effect that was reversed by antagonists for serotonergic, noradrenergic, and dopaminergic pathways. ufg.br Subsequent binding assays showed that LQFM180 could bind to α1B-adrenergic, 5-HT₁ₐ, and D₂ receptors, albeit in the low micromolar range. ufg.br

Further research has identified piperazine derivatives as potent ligands for other CNS targets. Studies have explored derivatives as antagonists for the histamine (B1213489) H₃ receptor (H₃R) and sigma-1 receptors (σ₁R), which are involved in various neurological processes. nih.govunisi.it The replacement of a piperidine ring with a piperazine ring in one compound series drastically altered its binding affinity, highlighting the piperazine moiety's role in receptor interaction. nih.govunisi.it For example, compound 4 (a piperazine derivative) had a Kᵢ of 3.17 nM for the human H₃ receptor but a much lower affinity for the σ₁R (Kᵢ = 1531 nM). nih.gov In Alzheimer's disease models, a piperazine compound (PPZ ) was shown to potentiate Transient Receptor Potential Canonical 6 (TRPC6) channels, which are involved in neuronal calcium entry, and restored long-term potentiation in hippocampal slices from a mouse model of the disease. nih.gov

Compound/DerivativeTarget Receptor/SystemMolecular Interaction/EffectAffinity (Kᵢ)Source
Allylated diketopiperazineMuscarinic M2 Acetylcholine ReceptorAntagonismNot specified researchgate.net
LQFM180 α1B-adrenergic, 5-HT₁ₐ, D₂Binding/AntagonismLow micromolar range ufg.br
Piperazine derivative (compound 4 )Histamine H₃ Receptor (hH₃R)Antagonism3.17 nM nih.gov
Piperazine derivative (compound 4 )Sigma-1 Receptor (σ₁R)Binding1531 nM nih.gov
PPZ TRPC6 ChannelsPotentiationNot specified nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of diketopiperazines. DFT calculations, often performed at levels like B3LYP/aug-cc-pVTZ, allow for the determination of minimum energy structures and their associated vibrational modes. gre.ac.uk For diketopiperazines, the conformation of the central ring, which can be planar or adopt a boat-like shape, is a key determinant of their properties. gre.ac.ukbaranlab.org

Studies on related diketopiperazine structures have shown that the calculated minimum energy structures can have either boat or planar conformations. gre.ac.uk For instance, DFT calculations on cyclo(L-homoCySH-L-homoCySH) revealed two minimum energy structures with boat conformations. gre.ac.uk The electronic properties, such as the HOMO-LUMO energy gap, can also be calculated to understand the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov

DFT calculations are also instrumental in elucidating reaction mechanisms. For example, in the context of solid-phase peptide synthesis, DFT has been used to show that peptides with a penultimate proline residue can stabilize the transition state during Fmoc decomposition through C–H···π interactions, making them more susceptible to diketopiperazine formation. acs.orgresearchgate.net This highlights the predictive power of DFT in understanding and potentially controlling chemical reactions involving diketopiperazines.

Table 1: Representative DFT Functionals and Basis Sets in Diketopiperazine Studies

Functional Basis Set Application Reference
B3LYPaug-cc-pVTZMolecular structure and vibrational modes gre.ac.uk
B3LYP6-311++G(d,p)Molecular structure optimization and NBO analysis figshare.com

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique widely used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For diketopiperazine derivatives, molecular docking is a crucial step in identifying potential biological targets and understanding their binding modes, which is essential for drug discovery. nih.govnih.govnih.gov

These studies have been particularly prominent in the search for novel anticancer and antiviral agents. nih.govmdpi.com For example, molecular docking has been used to investigate the interaction of diketopiperazine derivatives with tubulin, a key target for anticancer drugs. nih.gov These studies can reveal the key amino acid residues involved in the binding and the nature of the interactions, such as van der Waals forces and hydrogen bonds, which are often the dominant forces in ligand binding. nih.gov

The process of drug repurposing, where existing drugs are investigated for new therapeutic uses, also heavily relies on molecular docking to identify new potential targets for known compounds. nih.gov Although challenges remain in improving the accuracy of predictions, molecular docking is an indispensable tool in modern medicinal chemistry for screening large libraries of compounds against various biological targets. nih.gov

Table 2: Examples of Molecular Docking Applications for Diketopiperazine Derivatives

Target Therapeutic Area Key Findings Reference
TubulinAnticancerVan der Waals interactions are dominant for binding affinity. nih.gov
EGFR Tyrosine KinaseAnticancerPotential target for aspergiolide B, a diketopiperazine derivative. mdpi.com
SARS-CoV-2 Mpro, Spike-protein, RdRpAntiviralIdentification of potential phytochemical inhibitors. frontiersin.org
Dipeptidyl peptidase-4 (DPP4)Type 2 DiabetesIdentification of small molecule inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Diketopiperazines

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

For substituted diketopiperazines, QSAR studies can help in understanding how different substituents on the diketopiperazine scaffold influence their biological effects. nih.govnih.gov By analyzing a series of compounds with varying structural properties, QSAR models can be developed using physicochemical descriptors (e.g., hydrophobicity, electronic parameters, steric parameters) and statistical methods like partial least squares (PLS) regression. nih.govyoutube.com

The development of robust QSAR models relies on a sufficiently large and diverse dataset of compounds with well-defined biological activities. nih.gov These models can then be used to guide the design of new derivatives with enhanced potency and selectivity. nih.gov

Table 3: Common Descriptors Used in QSAR Modeling

Descriptor Type Examples Relevance Reference
Electronic Hammett constants (σ), Dipole momentDescribes the electronic effects of substituents. youtube.com
Hydrophobic Partition coefficient (logP)Relates to the compound's ability to cross cell membranes. youtube.com
Steric Taft's steric parameter (Es), Molar refractivityDescribes the size and shape of substituents. youtube.com

In Silico Assessment of Molecular Properties for Research Applications

In silico assessment of molecular properties plays a crucial role in the early stages of research and development, allowing for the prediction of a compound's suitability for a particular application. nih.govmdpi.com For 3,3-Dimethylpiperazine-2,5-dione and its derivatives, various molecular properties can be computationally evaluated.

These properties include physicochemical parameters such as molecular weight, lipophilicity (logP), and polar surface area, which are important determinants of a molecule's pharmacokinetic profile. Computational tools can also predict properties like solubility and permeability, which are critical for the development of orally available drugs. wikipedia.org Furthermore, in silico methods can be used to assess the potential for a compound to interact with various biological targets, as seen in molecular docking studies. nih.govmdpi.com

Computational Analysis of Reaction Mechanisms and Biosynthetic Pathways

Computational chemistry provides invaluable tools for the analysis of reaction mechanisms and biosynthetic pathways involving diketopiperazines. acs.orgnih.gov DFT calculations, for instance, can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction mechanism in detail. acs.orgresearchgate.net

Such analyses have been applied to understand the formation of diketopiperazines as a side reaction in peptide synthesis, providing insights that can be used to minimize this unwanted outcome. acs.org In the realm of natural products, computational methods are used to study the biosynthetic pathways of complex diketopiperazine-containing molecules. nih.gov This includes investigating the enzymatic reactions catalyzed by enzymes like cyclodipeptide synthases and cytochrome P450 enzymes, which are involved in the assembly and modification of the diketopiperazine core. nih.gov

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,3-dimethylpiperazine-2,5-dione. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. For the related compound, 3,6-dimethylpiperazine-2,5-dione, the methyl protons typically appear as a doublet, and the methine protons as a quartet, due to spin-spin coupling. nih.gov The chemical shifts of these protons are influenced by the electronic environment and the conformation of the piperazine-2,5-dione ring. csu.edu.au In substituted diketopiperazines, the chemical shifts of protons at the C-3 and C-6 positions are sensitive to the presence and orientation of substituents, which can cause significant upfield or downfield shifts due to magnetic anisotropy. csu.edu.au

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the quaternary carbon at the 3-position, the methylene (B1212753) carbon at the 6-position, and the methyl carbons. The chemical shifts of the carbonyl carbons are typically in the downfield region of the spectrum. nih.govresearchgate.net

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY is a 2D NMR technique that is particularly useful for determining the stereochemistry and conformation of molecules by detecting through-space correlations between protons that are in close proximity. For substituted piperazine-2,5-diones, ROESY can be used to distinguish between cis and trans isomers by identifying unique Nuclear Overhauser Effect (NOE) enhancements between specific protons. csu.edu.au For instance, in a cis-isomer, NOE correlations might be observed between protons on the same side of the diketopiperazine ring, which would be absent in the trans-isomer. csu.edu.au

Table 1: Representative NMR Data for Substituted Piperazine-2,5-diones

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
¹HVariesd, q, mVariesMethyl, Methine, Methylene protons
¹³CVaries--Carbonyl, Quaternary, Methine, Methylene, Methyl carbons

Note: Specific chemical shift values for this compound require experimental determination. The data presented are generalized based on related structures.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption bands are associated with the amide functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The stretching vibration of the N-H bond in the amide groups typically appears in the region of 3200-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. researchgate.net

C=O Stretching: The carbonyl (C=O) stretching vibration of the amide groups gives rise to a strong absorption band, usually in the range of 1650-1700 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amide linkage is typically observed in the region of 1200-1350 cm⁻¹. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region.

The analysis of the IR spectrum provides a molecular fingerprint that can be used for identification and to confirm the presence of the key functional groups in this compound. csu.edu.auchemrxiv.org

Table 2: Characteristic IR Absorption Bands for Piperazine-2,5-diones

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Amide N-HStretching3200-3500Medium to Strong
Amide C=OStretching1650-1700Strong
Amide C-NStretching1200-1350Medium
Alkyl C-HStretching2800-3000Medium to Weak

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound. For 3,6-dimethylpiperazine-2,5-dione, a molecular weight of approximately 142.16 g/mol is reported. nist.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, in the GC-MS analysis of 3,6-dimethylpiperazine-2,5-dione, characteristic fragment ions are observed at m/z values of 44, 71, and 114. nih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental composition of the molecule. This is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. For example, HR-MS data for related diketopiperazine derivatives have been used to confirm their molecular formulas. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformation

In the case of 1,4-dimethylpiperazine-2,3-dione, a related compound, X-ray diffraction analysis revealed a half-chair conformation for the piperazine-2,3-dione ring. iucr.orgiucr.orgnih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds. iucr.orgiucr.org Such detailed structural information is invaluable for understanding the intermolecular interactions and solid-state properties of this compound. The synthesis of single crystals suitable for X-ray diffraction is a prerequisite for this analysis. csu.edu.auiucr.orgiucr.orgnih.gov

Table 3: Illustrative Crystallographic Parameters for a Piperazine-dione Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3781 (6)
b (Å)8.0050 (6)
c (Å)12.1306 (8)
β (°)99.767 (7)
V (ų)706.07 (9)
Z4

Note: Data for 1,4-dimethylpiperazine-2,3-dione, provided for illustrative purposes. iucr.org

Chromatographic Methods for Purity and Mixture Analysis (e.g., RP-HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the separation, identification, and quantification of compounds. In the context of piperazine-2,5-diones, RP-HPLC can be used to monitor the progress of a synthesis, purify the final product, and determine its purity. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for the analysis of volatile and thermally stable compounds. For 3,6-dimethylpiperazine-2,5-dione, GC-MS analysis has been reported, providing both retention time information for chromatographic separation and a mass spectrum for identification. nih.gov The fragmentation pattern obtained from the mass spectrometer can serve as a fingerprint for the compound. nih.gov

Microscopic Techniques for Cellular Interaction Studies (e.g., Fluorescence Microscopy, TEM)

While specific studies on this compound are not detailed, microscopic techniques are generally employed to investigate the cellular interactions of related compounds.

Fluorescence Microscopy: This technique can be used to visualize the localization of fluorescently labeled compounds within cells. If this compound were to be functionalized with a fluorophore, fluorescence microscopy could be employed to study its uptake, distribution, and potential colocalization with specific cellular organelles. For instance, studies on other small molecules have used fluorescence microscopy to show their penetration of the plasma membrane and accumulation in intracellular vesicles. mdpi.com In some cases, the intrinsic fluorescence of a compound can be utilized for direct visualization within living cells. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the ultrastructure of cells. It can be used to observe morphological changes in cells or organelles induced by treatment with a compound. While direct visualization of a small molecule like this compound is not feasible with standard TEM, it can reveal the downstream cellular effects of the compound's activity.

Biochemical Pathways and Interactions

Biosynthesis of Piperazine-2,5-diones from Amino Acid Precursors

Piperazine-2,5-diones, also known as cyclodipeptides, are naturally synthesized from α-amino acid precursors. wikipedia.orgwordpress.com The formation of the characteristic six-membered ring with two amide bonds is catalyzed by two primary enzyme families: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govnih.govrsc.org 3,3-Dimethylpiperazine-2,5-dione would be synthesized from two molecules of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).

Nonribosomal Peptide Synthetases (NRPSs): Found mostly in fungi, NRPSs are large, multi-modular enzymes that utilize free amino acids as substrates. nih.gov These enzymes activate the amino acids and catalyze the formation of the dipeptide, which is then cyclized to form the diketopiperazine ring. nih.gov

Cyclodipeptide Synthases (CDPSs): Predominantly found in bacteria, CDPSs are much smaller enzymes compared to NRPSs. nih.gov They utilize aminoacyl-tRNAs (aa-tRNAs), which are intermediates in ribosomal protein synthesis, as their substrates. nih.govnih.gov The CDPS enzyme catalyzes the condensation of two aa-tRNAs to form the cyclodipeptide product. wikipedia.org

The biosynthesis of the diketopiperazine core is a critical step, creating a stable chemical scaffold that can be further modified by other enzymes. nih.gov

Enzyme FamilyTypical OrganismSubstrate(s)Enzyme Size
Nonribosomal Peptide Synthetases (NRPSs)FungiFree amino acidsLarge, multi-modular (~2300-2500 amino acids) nih.gov
Cyclodipeptide Synthases (CDPSs)BacteriaAminoacyl-tRNAs (aa-tRNAs)Small (~200-300 amino acids) nih.gov

Enzymes Involved in Diketopiperazine Metabolism and Transformation

Once the basic diketopiperazine ring is formed, a variety of "tailoring enzymes" can modify it, leading to a vast diversity of natural products with different biological activities. nih.govrsc.org These modifications can occur on the ring itself or on the amino acid side chains.

Key classes of enzymes involved in these transformations include:

Oxidoreductases : This broad category includes several important sub-families.

Cytochrome P450 Monooxygenases (P450s) : These versatile enzymes catalyze a wide array of reactions, including hydroxylation, aromatization of the DKP ring, and the formation of complex carbon-carbon or carbon-nitrogen bonds, which can lead to dimerization of DKP molecules. nih.gov For example, the P450 enzyme CYP121 from Mycobacterium tuberculosis converts cyclo-(l-Tyr-l-Tyr) into mycocyclosin through an intramolecular C-C bond formation. nih.gov

Cyclodipeptide Oxidases (CDOs) : These enzymes are also involved in oxidation reactions on the DKP scaffold. nih.gov

Methyltransferases : These enzymes add methyl groups to the DKP structure, a common modification that can alter the molecule's properties. nih.govresearchgate.net For instance, the biosynthesis of nocardioazine B involves a rare dual-function methyltransferase that catalyzes both N- and C-methylation. nih.gov

Prenyltransferases : These enzymes attach isoprenoid moieties (prenyl groups) to the DKP core, often to indole-containing diketopiperazines. nih.govresearchgate.net

Hydrolases : Some microorganisms can break down the stable DKP ring. This metabolism can occur in a two-step process involving a diketopiperazine-hydrolyzing enzyme (like CGLase) that first opens the ring to form a linear dipeptide, followed by a dipeptidase that cleaves the dipeptide into its constituent amino acids. elsevierpure.com

Isomerases/Racemases : Some biosynthetic pathways include enzymes that can change the stereochemistry of the amino acid residues within the DKP. The nocardioazine B pathway, for example, uses an unusual isomerase to convert the L,L-configured precursor into the D,D-configured product. nih.gov

Enzyme ClassFunctionExample Reaction
Cytochrome P450sOxidation, C-C/C-N bond formation, AromatizationHydroxylation of a tertiary carbon on the DKP ring nih.gov
MethyltransferasesAddition of methyl groupsN- and C-methylation in nocardioazine B synthesis nih.gov
PrenyltransferasesAddition of prenyl groupsPrenylation of indole (B1671886) diketopiperazines researchgate.net
HydrolasesCleavage of the DKP ringHydrolysis of cyclo(Gly-Leu) to Gly-Leu dipeptide elsevierpure.com
IsomerasesInversion of stereochemistryConversion of an L,L-DKP to a D,D-DKP nih.gov

Molecular Recognition and Binding with Biomacromolecules

The rigid, constrained conformation of the diketopiperazine ring makes it an excellent scaffold for molecular recognition and binding events. ebrary.netnih.gov These interactions are governed by the chemical features of the DKP core and its side chains.

Hydrogen Bonding and Self-Assembly : The two amide groups in the piperazine-2,5-dione ring are capable of acting as both hydrogen bond donors and acceptors. This allows DKP molecules to form strong intermolecular hydrogen bonds, leading to the formation of highly ordered supramolecular structures, such as linear "tapes" or layered sheets. ebrary.net This self-assembly is a key feature of DKP chemistry.

Protein Binding : Diketopiperazines can interact with a variety of proteins and other biomacromolecules. nih.govnih.gov The nature of this binding is crucial for the pharmacokinetic behavior and biological activity of DKP-based molecules. For example, the binding of photosensitizer-DKP conjugates to serum albumin, a major transport protein in the blood, can affect their circulation time and bioavailability. mdpi.com The interactions can be specific, such as binding to the active site of an enzyme, or non-specific.

Other Non-covalent Interactions : In addition to hydrogen bonding, other forces such as van der Waals forces and π-stacking interactions (especially in DKPs containing aromatic residues like phenylalanine or tryptophan) play a significant role in molecular recognition. ebrary.netnih.gov The specific substituents on the DKP ring dictate the types and strengths of these interactions, allowing for the precise design of molecules that can recognize and bind to specific biological targets. ebrary.net

The study of how diketopiperazines are recognized by and bind to biomacromolecules is essential for understanding their biological functions and for the development of new therapeutic agents. nih.gov

Interaction TypeDescriptionImportance
Intermolecular Hydrogen Bonding Interaction between the amide N-H (donor) of one DKP and the carbonyl C=O (acceptor) of another.Drives the self-assembly of DKPs into ordered supramolecular structures like tapes and sheets. ebrary.net
Protein Binding Non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) with proteins like serum albumin or enzymes.Affects the bioavailability, transport, and biological activity of the DKP compound. mdpi.com
π-Stacking Attractive, non-covalent interactions between aromatic rings in DKP side chains (e.g., phenylalanine).Contributes to the stability of network structures and binding to biological receptors. nih.gov
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Influences the packing of DKP molecules in crystal structures and their fit into binding pockets. ebrary.net

Advanced Research Applications of Piperazine 2,5 Dione Derivatives Non Clinical

Chemical Building Blocks in Organic Synthesis

Piperazine-2,5-diones are considered privileged scaffolds in organic synthesis due to their conformational rigidity and the presence of multiple reaction sites. researchgate.net These cyclic dipeptides, including 3,3-dimethylpiperazine-2,5-dione, serve as versatile starting materials or templates for the synthesis of a wide array of structurally diverse heterocyclic compounds. researchgate.net Their inherent chirality, derived from the parent amino acids, makes them valuable building blocks for the asymmetric synthesis of complex natural products and other chiral molecules.

The reactivity of the piperazine-2,5-dione core allows for various chemical modifications. The nitrogen atoms can be acylated or alkylated, and the methylene (B1212753) groups adjacent to the carbonyls can be functionalized, for instance, through condensation reactions with aldehydes. researchgate.netcapes.gov.br This versatility enables the construction of more elaborate molecular architectures. For example, the condensation of 1,4-diacetylpiperazine-2,5-dione (B1297580) with aldehydes has been used to prepare both symmetrical and unsymmetrical bis-arylidene derivatives. researchgate.netmdpi.com

Ligands in Coordination Chemistry Research

The nitrogen and oxygen atoms within the piperazine-2,5-dione ring possess lone pairs of electrons, making them potential coordination sites for metal ions. While specific research on this compound as a ligand is not extensively documented, the general structure of piperazine-2,5-dione derivatives suggests their utility in coordination chemistry. The ability to introduce various functional groups onto the piperazine-2,5-dione scaffold allows for the tuning of the electronic and steric properties of the resulting ligands. This can influence the coordination geometry, stability, and reactivity of the metal complexes formed.

Chemical Permeation Enhancers for Transdermal Research (in vitro studies)

Certain piperazine-2,5-dione derivatives have been investigated as potential chemical permeation enhancers for transdermal drug delivery in in vitro settings. researchgate.net These compounds are explored for their ability to reversibly disrupt the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the penetration of therapeutic agents. researchgate.netresearchgate.net

One study investigated the potential of several piperazine-2,5-dione derivatives to enhance the transdermal permeation of theophylline (B1681296) as a model drug. researchgate.net The research highlighted that these compounds could be promising candidates for use as excipients in semi-solid drug formulations or transdermal therapeutic systems. researchgate.net The mechanism of action of these enhancers is thought to involve the disruption of the highly organized lipid structure of the stratum corneum.

Table 1: Selected Piperazine-2,5-dione Derivatives in Transdermal Research

Compound/Derivative Research Focus Model Drug Key Finding
Piperazine-2,5-dione derivatives Transdermal enhancement activity Theophylline Potential as excipients in semi-solid drug formulations and transdermal systems. researchgate.net

Development of New Materials and Polymer Chemistry Applications

The rigid and predictable geometry of the piperazine-2,5-dione scaffold makes it an attractive component in the design of new materials and polymers. The ability to introduce functional groups at various positions on the ring allows for the creation of monomers that can be polymerized to form materials with specific properties. For instance, the preparation of monoarylidene and bis-arylidene derivatives of piperazine-2,5-dione introduces conjugated systems, which can impart interesting optical and electronic properties to the resulting materials. researchgate.netmdpi.com These properties could be harnessed for applications in areas such as organic electronics or as novel dyestuffs. researchgate.net

Scaffolds for Rational Drug Design and Development (focused on molecular design aspects)

The piperazine-2,5-dione ring is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The conformational rigidity of the piperazine-2,5-dione core helps to reduce the entropic penalty upon binding to a receptor, which can lead to higher potency. nih.govmdpi.com

In rational drug design, the piperazine-2,5-dione scaffold serves as a template for the construction of compound libraries. nih.gov By systematically varying the substituents on the ring, chemists can explore the structure-activity relationships (SAR) of a particular class of compounds. This approach facilitates the optimization of lead compounds to improve their efficacy and selectivity. For example, fragment-based virtual library design has utilized the piperazine (B1678402) scaffold to identify promising motifs for targeting specific enzymes. nih.gov

Future Perspectives and Emerging Research Directions

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,3-dimethylpiperazine-2,5-dione derivatives, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves cyclization of dipeptide precursors or condensation of amino acid derivatives. For example, substituted diketopiperazines (DKPs) are synthesized via nucleophilic substitution or reductive amination, followed by cyclization under acidic or basic conditions. Key parameters include solvent polarity (e.g., CH2Cl2/MeOH ratios), temperature (80–120°C), and catalysts (e.g., trifluoroacetic acid). Optimizing stoichiometry and purification via column chromatography (silica gel, Rf = 0.2–0.3) or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures reproducibility .

Q. Q2. How can structural characterization of this compound derivatives be systematically validated?

Methodological Answer: Use a multi-technique approach:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., methyl groups at δ 1.2–1.5 ppm for sp<sup>3</sup> C-H) and carbonyl resonances (δ 165–175 ppm) .
  • ATR-IR : Identify N-H (3300 cm<sup>-1</sup>), C=O (1680 cm<sup>-1</sup>), and C-O (1250 cm<sup>-1</sup>) stretches .
  • HRMS : Validate molecular formulas (e.g., [M+H]<sup>+</sup> for C8H12N2O2 at m/z 169.0974) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing (deposit data in CCDC, e.g., CCDC 1407713) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of 3,3-dimethyl substitution influence enantioselective synthesis and chiral resolution?

Methodological Answer: The 3,3-dimethyl group introduces steric hindrance, affecting transition states in asymmetric catalysis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective HPLC (CSP-HPLC with Chiralpak AD-H columns, hexane/isopropanol) to resolve enantiomers. Monitor optical rotation (e.g., α = ±1.4°–9.6°, c = 1 in MeOH) and correlate with computational models (DFT for transition state analysis) .

Data Contradiction Example:

  • : High enantiopurity (81–83% yield) vs. : Lower yields (56–82%) for bulkier substituents. Contradictions arise from steric clashes in larger alkyl groups.

Q. Q4. What methodologies are effective for evaluating the bioactivity of 3,3-dimethyl-DKPs against multidrug-resistant pathogens?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC < 50 µg/mL for Staphylococcus aureus) and time-kill kinetics .
  • Cytotoxicity screening : MTT assay on mammalian cell lines (IC50 > 100 µM indicates selectivity) .
  • Mechanistic studies : Fluorescence microscopy for membrane disruption or β-galactosidase assays for biofilm inhibition .

Q. Q5. How can computational tools (e.g., QSPR, molecular docking) predict the physicochemical and pharmacokinetic properties of 3,3-dimethyl-DKPs?

Methodological Answer:

  • QSPR models : Train on datasets (logP, polar surface area) to predict solubility (< −3.0 logS indicates poor absorption) .
  • Molecular docking : Use AutoDock Vina with target enzymes (e.g., S. aureus dehydrosqualene synthase, PDB: 3ACX). Validate with MD simulations (RMSD < 2.0 Å) .

Q. Q6. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Batch comparison : Analyze <sup>1</sup>H NMR (300 MHz, DMSO-d6) for batch-specific impurities (e.g., residual solvents at δ 2.5 ppm).
  • LC-MS/MS : Detect trace byproducts (e.g., m/z 185.1 for hydrolyzed intermediates) .
  • Statistical DOE : Use factorial design to isolate variables (e.g., pH, temperature) causing variability .

Q. Q7. What safety protocols are critical for handling 3,3-dimethyl-DKPs in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods (airflow > 0.5 m/s) .
  • Waste disposal : Neutralize acidic residues with NaHCO3 before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.